molecular formula C16H25NO B14543784 2(1H)-Pyridinone, 1-(1-cyclohexylethyl)-3-ethyl-6-methyl- CAS No. 61895-61-2

2(1H)-Pyridinone, 1-(1-cyclohexylethyl)-3-ethyl-6-methyl-

Cat. No.: B14543784
CAS No.: 61895-61-2
M. Wt: 247.38 g/mol
InChI Key: XQSIMTKMUUFQDW-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-(1-cyclohexylethyl)-3-ethyl-6-methyl- is a heterocyclic organic compound. It is part of the pyridinone family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-(1-cyclohexylethyl)-3-ethyl-6-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted pyridine with a cyclohexyl ethyl derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-(1-cyclohexylethyl)-3-ethyl-6-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyridinone ring is substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

2(1H)-Pyridinone, 1-(1-cyclohexylethyl)-3-ethyl-6-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2(1H)-Pyridinone, 1-(1-cyclohexylethyl)-3-ethyl-6-methyl- exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 1-(1-cyclohexylethyl)-3-ethyl-: A similar compound with slight structural variations.

    2(1H)-Pyridinone, 1-(1-cyclohexylethyl)-6-methyl-: Another related compound with different substituents.

Uniqueness

2(1H)-Pyridinone, 1-(1-cyclohexylethyl)-3-ethyl-6-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61895-61-2

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

1-(1-cyclohexylethyl)-3-ethyl-6-methylpyridin-2-one

InChI

InChI=1S/C16H25NO/c1-4-14-11-10-12(2)17(16(14)18)13(3)15-8-6-5-7-9-15/h10-11,13,15H,4-9H2,1-3H3

InChI Key

XQSIMTKMUUFQDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N(C1=O)C(C)C2CCCCC2)C

Origin of Product

United States

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